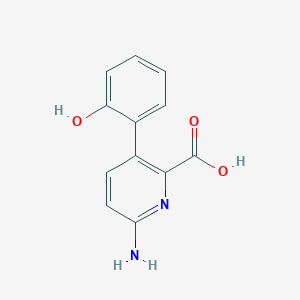
6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(4-hydroxyphenyl)picolinic acid, also known as 6-APA, is an organic compound commonly used in the scientific and medical fields. It is a white, odorless solid with a molecular weight of 183.19 g/mol and a melting point of 150-152°C. 6-APA is a derivative of pyridine, a heterocyclic aromatic compound, and is synthesized from the reaction of 4-hydroxybenzaldehyde and paraformaldehyde. It is a versatile compound with a wide range of applications, including the synthesis of pharmaceuticals, the production of dyes and pigments, and the development of new materials.
Applications De Recherche Scientifique
6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% has a wide range of scientific research applications, including the synthesis of pharmaceuticals, the production of dyes and pigments, and the development of new materials. It is commonly used in the synthesis of penicillin and other antibiotics, as well as in the synthesis of polymers and other materials. In addition, 6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% is used in the production of dyes and pigments, such as those used in textile and paper printing.
Mécanisme D'action
The mechanism of action of 6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various compounds. It is thought to facilitate the formation of new bonds between molecules, as well as to promote the rearrangement of existing bonds.
Biochemical and Physiological Effects
6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% is thought to have a number of biochemical and physiological effects. It is believed to be an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of nucleic acids. In addition, 6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% is thought to have antioxidant and anti-inflammatory properties, and may be useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% has a number of advantages for use in lab experiments. It is a relatively inexpensive compound, and is easily synthesized from readily available starting materials. In addition, it is stable and can be stored for long periods of time. However, it is important to note that 6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% is a hazardous compound and should be handled with care.
Orientations Futures
The future of 6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% is promising. The compound has a wide range of applications in the scientific and medical fields, and its potential for further development is vast. Possible future directions include the development of new antibiotics, the development of new materials, and the exploration of its potential therapeutic applications. In addition, 6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% may be used in the development of new dyes and pigments, as well as in the synthesis of other compounds.
Méthodes De Synthèse
6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95% can be synthesized using a two-step process. The first step involves the reaction of 4-hydroxybenzaldehyde with paraformaldehyde in the presence of an acid catalyst, such as sulfuric acid, to form the intermediate compound 4-hydroxybenzylidene-pyridine. The second step involves the reaction of the intermediate compound with acetic anhydride to form 6-Amino-3-(4-hydroxyphenyl)picolinic acid, 95%. The reaction is typically carried out at temperatures between 70-100°C for 1-2 hours.
Propriétés
IUPAC Name |
6-amino-3-(4-hydroxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-10-6-5-9(11(14-10)12(16)17)7-1-3-8(15)4-2-7/h1-6,15H,(H2,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLMZSRLUUMXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(C=C2)N)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(4-hydroxyphenyl)picolinic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














